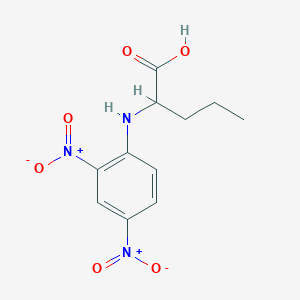

DNP-DL-norvaline

Übersicht

Beschreibung

DNP-DL-norvaline is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 324.28 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DNP-DL-norvaline typically involves the nitration of aniline derivatives followed by coupling with pentanoic acid. The reaction conditions often include the use of concentrated acids such as nitric acid and sulfuric acid for the nitration step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

DNP-DL-norvaline undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso and amino derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of various substituted anilines.

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

DNP-DL-norvaline is utilized as a quencher in fluorogenic substrates for the measurement of enzyme activities. Its ability to enhance fluorescence when cleaved from a peptide substrate makes it valuable in assays for matrix metalloproteinases (MMPs), such as MMP-3 and MMP-10. The cleavage site within the peptide bond between glutamic acid and norvaline allows for precise monitoring of enzymatic activity through fluorescence increase, which is critical in understanding various biological processes and disease mechanisms .

Table 1: Enzyme Activity Assays Using this compound

| Enzyme | Substrate Type | Application |

|---|---|---|

| MMP-3 | Fluorogenic peptide substrates | Cancer research, tissue remodeling |

| MMP-10 | Fluorogenic peptide substrates | Inflammation studies |

| Trypsin | Various peptide substrates | Protease activity measurement |

Therapeutic Research

Research indicates that branched-chain amino acids (BCAAs), including norvaline, play a significant role in metabolic health. Studies have shown that BCAA supplementation can alleviate symptoms of diabetic neuropathic pain (DNP) by modulating metabolic pathways . this compound's role in enhancing BCAA levels suggests potential therapeutic applications in managing conditions associated with insulin resistance and neuropathy.

Case Study: BCAA Supplementation in Diabetic Neuropathy

- Objective : To evaluate the impact of BCAA supplementation on diabetic neuropathic pain.

- Method : Animal models (HFD/STZ-induced T2DM mice) were used to assess pain responses pre- and post-supplementation.

- Findings : Supplementation led to decreased pain sensitivity and improved metabolic markers, indicating a protective effect against neuropathy .

Protease Studies

This compound has been employed in protease research due to its ability to act as a bioorthogonal label. This enables the study of protease specificity and kinetics, which is crucial for developing targeted therapies for diseases involving proteolytic enzymes. The incorporation of non-canonical amino acids like this compound into proteins allows researchers to explore protein interactions and enzyme mechanisms more effectively .

Table 2: Applications in Protease Research

| Application Type | Description |

|---|---|

| Kinetic Studies | Measuring reaction rates of proteases with labeled substrates |

| Molecular Interactions | Investigating binding affinities and interaction dynamics |

| Bioimaging | Visualizing enzyme activity in live cells or tissues |

Safety and Toxicity Considerations

Concerns regarding the toxicity of norvaline have been addressed in recent studies, suggesting that its effects may be overstated. Research indicates that when combined with other amino acids, norvaline exhibits proliferative rather than cytotoxic properties . This finding supports its safe use in therapeutic contexts, particularly when considering its role in metabolic health.

Wirkmechanismus

The mechanism of action of DNP-DL-norvaline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and antifungal activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,5-Bis(2,4-dinitroanilino)pentanoic acid

- 2-(2,4-Dinitroanilino)benzoic acid

- 2-(2,4-Dinitroanilino)butanoic acid

Uniqueness

DNP-DL-norvaline is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit distinct biological activities. Its combination of nitro groups and pentanoic acid moiety provides unique properties that differentiate it from other similar compounds.

Biologische Aktivität

DNP-DL-norvaline is a compound that combines dinitrophenol (DNP) with the amino acid norvaline, a non-proteinogenic amino acid. This compound has garnered attention due to its potential biological activities, particularly in enzymatic reactions and as a substrate in various biochemical assays. This article explores the biological activity of this compound, highlighting its enzymatic interactions, substrate specificity, and implications in research.

1. Enzymatic Interactions

This compound has been used as a substrate in studies investigating the activity of various enzymes. For instance, it was incorporated into peptide sequences to assess hydrolysis by rhomboid proteases such as HiGlpG and EcGlpG. These studies demonstrated that this compound-containing substrates were cleaved with varying efficiencies depending on the enzyme:

| Enzyme | Substrate | Cleavage Efficiency |

|---|---|---|

| HiGlpG | mca-RPKPYAvWM-K(dnp) | High (4-fold faster in DDM) |

| EcGlpG | mca-GKPILFFRL-K(dnp) | Moderate (50-fold slower than HiGlpG) |

| PsAarA | mca-RPPGFASF-K(dnp) | Low (135-fold slower than HiGlpG) |

These results indicate that the presence of norvaline impacts the substrate's recognition and cleavage by these enzymes, suggesting a specific interaction influenced by the amino acid's structure .

2. Substrate Specificity and Hydrolysis

Research has shown that norvaline's position within peptide sequences significantly affects hydrolysis rates. In particular, studies have noted that branched aliphatic side chains like valine and leucine are less favored by certain proteases compared to unbranched chains like alanine and methionine. This specificity can be critical when designing substrates for proteolytic assays .

Case Study 1: Hydrolysis of this compound Peptides

In a detailed study evaluating the hydrolysis of peptides containing this compound, researchers utilized high-performance liquid chromatography (HPLC) to analyze cleaved fragments. The results indicated distinct patterns of enzyme activity:

- Substrate : Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-K(dnp)

- Enzyme Activity : Notable cleavage at norvaline positions was observed, with specific enzymes demonstrating preferences for certain peptide configurations.

This study highlighted the utility of this compound as a versatile probe for understanding enzyme-substrate interactions .

Case Study 2: Application in Cancer Research

In cancer research, this compound was evaluated for its potential role in targeting specific proteolytic pathways associated with tumor progression. The integration of this compound into peptide-based inhibitors showed promise in modulating enzyme activity linked to cancer cell survival mechanisms .

4. Implications for Future Research

The biological activity of this compound suggests several avenues for future research:

- Drug Development : Given its interaction with proteases, this compound could serve as a lead compound for developing protease inhibitors.

- Biochemical Assays : Its incorporation into fluorescent substrates can enhance the sensitivity and specificity of assays used to study enzymatic reactions.

- Understanding Metabolic Pathways : Further exploration could elucidate its role in metabolic processes where norvaline might influence enzymatic pathways.

Eigenschaften

IUPAC Name |

2-(2,4-dinitroanilino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O6/c1-2-3-9(11(15)16)12-8-5-4-7(13(17)18)6-10(8)14(19)20/h4-6,9,12H,2-3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJNAXWRYWZIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294404 | |

| Record name | DNP-DL-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31356-37-3 | |

| Record name | NSC96403 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DNP-DL-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.